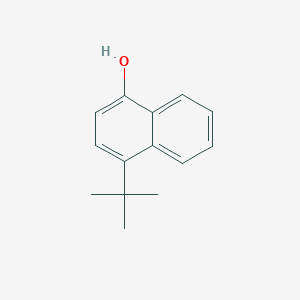

4-Tert-butylnaphthalen-1-OL

Description

This compound combines the aromatic properties of naphthalene with the steric and electronic effects of the tert-butyl group, making it relevant in organic synthesis, material science, and possibly pharmaceuticals. Its structure distinguishes it from simpler phenolic analogs, such as 4-tert-butylphenol (CAS 98-54-4), by the extended conjugation and increased hydrophobicity conferred by the naphthalene system .

Properties

IUPAC Name |

4-tert-butylnaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKJTQFVWGRAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514961 | |

| Record name | 4-tert-Butylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50483-32-4 | |

| Record name | 4-tert-Butylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylnaphthalen-1-OL typically involves the alkylation of naphthol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthol to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

4-Tert-butylnaphthalen-1-OL has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, although more research is needed to establish its efficacy.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butylnaphthalen-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

4-Tert-butylphenol (CAS 98-54-4) Structure: Single benzene ring with tert-butyl at the 4-position. Properties: Lower molecular weight (150.22 g/mol), higher water solubility due to smaller aromatic system. Applications: Intermediate in polymer synthesis and agrochemicals .

1-Naphthol (CAS 90-15-3)

- Structure : Naphthalene with hydroxyl group at the 1-position.

- Properties : Higher melting point (~96°C) compared to 4-Tert-butylnaphthalen-1-OL (predicted lower due to steric hindrance). Reactive in electrophilic substitution.

6-Tert-butyl-2-naphthol

- Structure : Naphthalene with hydroxyl at 2-position and tert-butyl at 6-position.

- Properties : Enhanced steric shielding of the hydroxyl group reduces hydrogen bonding capacity compared to this compound.

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Characteristics |

|---|---|---|---|---|

| This compound | C₁₄H₁₆O | 200.28 | Not Provided | High lipophilicity, steric bulk |

| 4-Tert-butylphenol | C₁₀H₁₄O | 150.22 | 98-54-4 | Moderate solubility, thermal stability |

| 1-Naphthol | C₁₀H₈O | 144.17 | 90-15-3 | Reactive hydroxyl group, planar structure |

Research Findings:

- Synthetic Utility: 4-Tert-butylphenol (CAS 98-54-4) is a precursor in synthesizing sterically hindered compounds, as demonstrated in the preparation of cyclopropane derivatives via phenol-mediated ring-opening reactions . By analogy, this compound may exhibit similar reactivity but with altered regioselectivity due to the naphthalene ring’s electronic profile.

- Steric Effects : The tert-butyl group in this compound likely reduces crystallization tendencies compared to unsubstituted naphthols, as observed in tert-butyl-substituted aromatics .

- Solubility: Naphthalene derivatives generally exhibit lower aqueous solubility than benzene analogs. For example, 1-naphthol has a solubility of ~0.1 g/L, while 4-tert-butylphenol’s solubility is ~0.5 g/L .

Limitations and Gaps in Evidence

- Experimental data on melting points, solubility, or spectroscopic profiles of this compound are absent in the cited sources.

Biological Activity

4-Tert-butylnaphthalen-1-OL is a synthetic organic compound belonging to the naphthalene family, characterized by a tert-butyl group at the fourth position and a hydroxyl group at the first position of the naphthalene ring. This unique structure imparts distinctive chemical properties, making it a subject of interest in various biological research fields.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 50483-32-4 |

| InChI Key | CGKJTQFVWGRAMC-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves alkylation reactions, often utilizing tert-butyl chloride and naphthol in the presence of Lewis acid catalysts like aluminum chloride. This process results in high yields of the desired product, which can be further purified for research applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. The compound's mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Case Study:

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial potential .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant capabilities. The presence of the hydroxyl group is crucial for scavenging free radicals, which can contribute to oxidative stress-related diseases.

Research Findings:

A study assessing the antioxidant activity of various naphthalene derivatives found that this compound exhibited a significant reduction in lipid peroxidation levels in vitro, suggesting its potential as a protective agent against oxidative damage.

Endocrine Activity

Emerging research also points to potential endocrine-disrupting effects associated with this compound. Preliminary findings indicate that the compound may interact with hormone receptors, although further studies are necessary to elucidate its full impact on endocrine function .

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Group: Facilitates hydrogen bonding with biological macromolecules, influencing their structure and function.

- Tert-butyl Group: Provides steric hindrance, affecting reactivity and interactions with other compounds.

These interactions can modulate various biochemical pathways, enhancing its therapeutic potential across different applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.